

The Discovery and Synthesis of Prexasertib Lactate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Prexasertib (LY2606368), a potent and selective second-generation inhibitor of checkpoint kinase 1 (CHK1), represents a significant effort in the development of targeted cancer therapies that exploit the vulnerabilities of tumor cells in DNA damage response (DDR) pathways.[1][2] Developed by Eli Lilly, Prexasertib also exhibits inhibitory activity against checkpoint kinase 2 (CHK2) at slightly higher concentrations.[3][4] The lactate salt form, **Prexasertib lactate**, was developed to enhance the aqueous solubility of the compound.[5] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of **Prexasertib lactate**.

Discovery and Development

Prexasertib was identified through efforts to develop small molecule inhibitors of CHK1, a critical serine/threonine kinase that plays a central role in the cellular response to DNA damage and replication stress.[6] The rationale behind targeting CHK1 is that many cancer cells have defects in their G1 checkpoint, often due to p53 mutations, and are therefore heavily reliant on the S and G2-M checkpoints, which are regulated by CHK1, to repair DNA damage before entering mitosis.[7][8] Inhibition of CHK1 in such cancer cells can lead to the accumulation of catastrophic DNA damage and subsequent apoptosis.[3][6]



Eli Lilly advanced Prexasertib into clinical trials for various solid tumors.[9] However, in 2019, the company announced the discontinuation of its active development, although research and clinical trials by other groups are ongoing.[2]

Mechanism of Action

Prexasertib is an ATP-competitive inhibitor of CHK1.[3][4] In response to DNA damage or replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and phosphorylates CHK1 at Ser317 and Ser345, leading to its activation.[1] Activated CHK1 then phosphorylates a variety of downstream targets, most notably the phosphatase CDC25A, targeting it for degradation.[6] This prevents the dephosphorylation and activation of cyclin-dependent kinase 2 (CDK2), leading to S-phase arrest and allowing time for DNA repair.

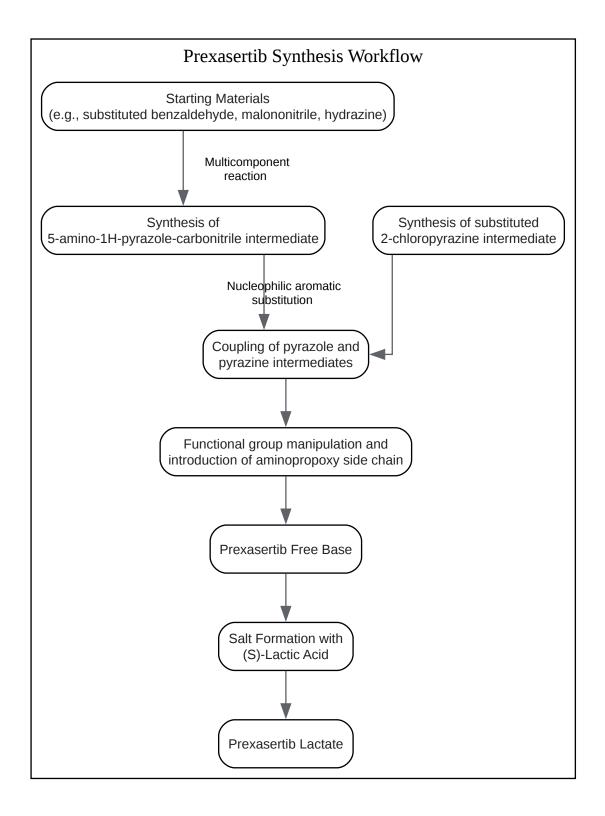
By inhibiting CHK1, Prexasertib prevents the degradation of CDC25A, leading to the inappropriate activation of CDK2.[6] This drives cells through the S-phase with unrepaired DNA damage, resulting in a phenomenon known as "replication catastrophe," characterized by extensive DNA double-strand breaks, chromosomal fragmentation, and ultimately, apoptosis.[3] [6] A key pharmacodynamic marker of Prexasertib activity is the inhibition of CHK1 autophosphorylation at Ser296 and the accumulation of DNA damage, as indicated by the phosphorylation of histone H2AX (yH2AX).[1][10]

Chemical Synthesis

The synthesis of Prexasertib involves the construction of a substituted pyrazolopyrimidine core. An automated, six-step solid-phase synthesis has been developed, which is particularly amenable to the generation of analogues for structure-activity relationship studies.[11] For larger-scale production, a seven-step synthesis has been reported by Eli Lilly, with the final four steps conducted under continuous-flow conditions to produce the active pharmaceutical ingredient on a kilogram scale.[12] The final step in the preparation of **Prexasertib lactate** involves the reaction of the free base with (S)-lactic acid to form the monolactate monohydrate salt.[5]

A representative synthetic workflow for Prexasertib is depicted below. The initial steps involve the synthesis of the key pyrazole and pyrazine intermediates, which are then coupled to form the core structure of Prexasertib.





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A simplified workflow for the synthesis of **Prexasertib lactate**.



Quantitative Data

The following tables summarize key quantitative data for Prexasertib from preclinical and clinical studies.

Table 1: In Vitro Kinase and Cellular Potency of Prexasertib

| Target/Assay | IC50/Ki | Cell Line | Notes | Reference(s) |
|-------------------------------|------------------------------------|---------------------------|-------------------------------------|--------------|
| CHK1 (cell-free) | Ki = 0.9 nM | - | ATP-competitive inhibition. | [3] |
| CHK1 (cell-free) | IC50 < 1 nM | - | [13] | |
| CHK2 (cell-free) | IC50 = 8 nM | - | [3] | |
| RSK1 (cell-free) | IC50 = 9 nM | - | [3] | |
| MELK (cell-free) | IC50 = 38 nM | - | [3] | |
| SIK (cell-free) | IC50 = 42 nM | - | [3] | - |
| BRSK2 (cell- free) | IC50 = 48 nM | - | [3] | _ |
| ARK5 (cell-free) | IC50 = 64 nM | - | [3] | |
| Cell Viability | IC50 = 1-10 nM | Various HGSOC cell lines | CellTiter-Glo assay. | [14] |
| Cell Viability | $IC50 = 0.69 \pm 0.11 \mu\text{M}$ | UWB1 Ovarian Cancer | [15] | |
| Cell Viability | IC50 = 0.47 ± 0.02 μM | UWB1-R Ovarian Cancer | [15] | |
| Cell Viability | IC50 = 0.39 ± 0.004 μM | UWB1-WT Ovarian Cancer | [15] | _ |
| G2/M Checkpoint Abrogation | EC50 = 9 nM | p53-deficient HeLa | In doxorubicin- activated cells. | [9] |

Table 2: Preclinical Pharmacokinetics of Prexasertib in Mice



| Parameter | Value | Animal Model | Dosing | Reference(s) |
|--|--------------|--|---------------------------|--------------|
| Cmax | 1015 μg/L | CD1 nude mice with orthotopic Group 3 medulloblastoma | 10 mg/kg, subcutaneous | [13] |
| Terminal Half-life | 4.5 hours | CD1 nude mice with orthotopic Group 3 medulloblastoma | 10 mg/kg, subcutaneous | [13] |
| AUC(0-inf) | 1773 μg*hr/L | CD1 nude mice with orthotopic Group 3 medulloblastoma | 10 mg/kg, subcutaneous | [13] |
| Kp,uu (Tumor ECF/Unbound Plasma AUC) | 0.17 ± 0.08 | G3MB tumor- bearing mice | 10 mg/kg, subcutaneous | [11][12] |
| Kp,uu (Brain ECF/Unbound Plasma AUC) | 0.09 ± 0.04 | Non-tumor bearing mice | 10 mg/kg, subcutaneous | [11][12] |

Table 3: Common Grade 3/4 Drug-Related Toxicities in a Pediatric Phase 1 Trial



| Adverse Event | Incidence (%) | Patient Population | Dosing Regimen | Reference(s) |
|----------------------|---------------|--|---|--------------|
| Neutropenia | 100 | Pediatric patients with recurrent/refracto ry solid tumors | 80-150 mg/m² IV on Days 1 and 15 of a 28-day cycle | [3][16] |
| Leukopenia | 68 | Pediatric patients with recurrent/refracto ry solid tumors | 80-150 mg/m² IV on Days 1 and 15 of a 28-day cycle | [3][16] |
| Thrombocytopeni a | 24 | Pediatric patients with recurrent/refracto ry solid tumors | 80-150 mg/m² IV on Days 1 and 15 of a 28-day cycle | [3][16] |
| Lymphopenia | 24 | Pediatric patients with recurrent/refracto ry solid tumors | 80-150 mg/m² IV on Days 1 and 15 of a 28-day cycle | [3][16] |
| Anemia | 12 | Pediatric patients with recurrent/refracto ry solid tumors | 80-150 mg/m² IV on Days 1 and 15 of a 28-day cycle | [3][16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of Prexasertib.

In Vitro CHK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available luminescent kinase assays that measure ADP formation.



Materials:

- Recombinant human CHK1 enzyme
- CHK1 substrate (e.g., CHKtide)
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- ATP
- Prexasertib lactate (or other inhibitors) dissolved in DMSO
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- White, opaque 96- or 384-well plates

Procedure:

- Prepare Reagents: Thaw all reagents on ice. Prepare a 1x kinase assay buffer. Prepare a stock solution of ATP in water.
- Compound Preparation: Prepare serial dilutions of Prexasertib in DMSO. Further dilute the compound in 1x kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
- Kinase Reaction:
 - $\circ~$ Add 5 μL of 1x kinase assay buffer to each well.
 - Add 2.5 μL of the diluted Prexasertib or vehicle (DMSO) control to the appropriate wells.
 - \circ Add 2.5 μ L of a mixture of CHK1 substrate and ATP to each well.
 - \circ Initiate the reaction by adding 2.5 μ L of diluted CHK1 enzyme to each well, except for the "no enzyme" blank controls.
- Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).



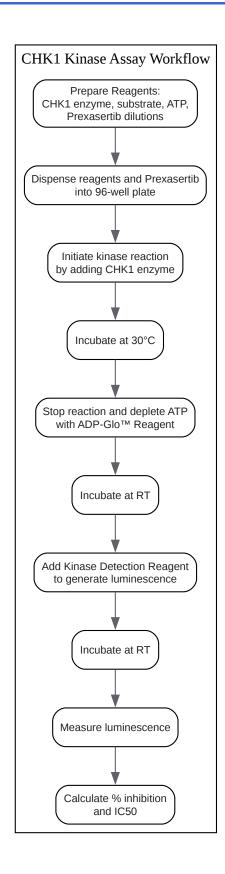




• ADP Detection:

- Add 5 µL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- \circ Add 10 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: Calculate the percent inhibition for each Prexasertib concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.





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Workflow for an in vitro CHK1 kinase inhibition assay.



Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Prexasertib lactate
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 μL of complete medium and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of Prexasertib in complete medium and add them to the wells. Include a vehicle control (medium with DMSO).
- Incubation: Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.[17]



Western Blotting for Pharmacodynamic Markers

This protocol is used to detect changes in protein expression and phosphorylation, such as pCHK1 and yH2AX, following Prexasertib treatment.

Materials:

- Cancer cell line of interest
- Prexasertib lactate
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-pCHK1 S296, anti-CHK1, anti-yH2AX, anti-H2AX, anti-β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Cell Treatment and Lysis: Treat cells with Prexasertib at various concentrations and time points. Wash the cells with cold PBS and lyse them in lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 μ g) on an SDS-PAGE gel and transfer the proteins to a membrane.
- Immunoblotting:

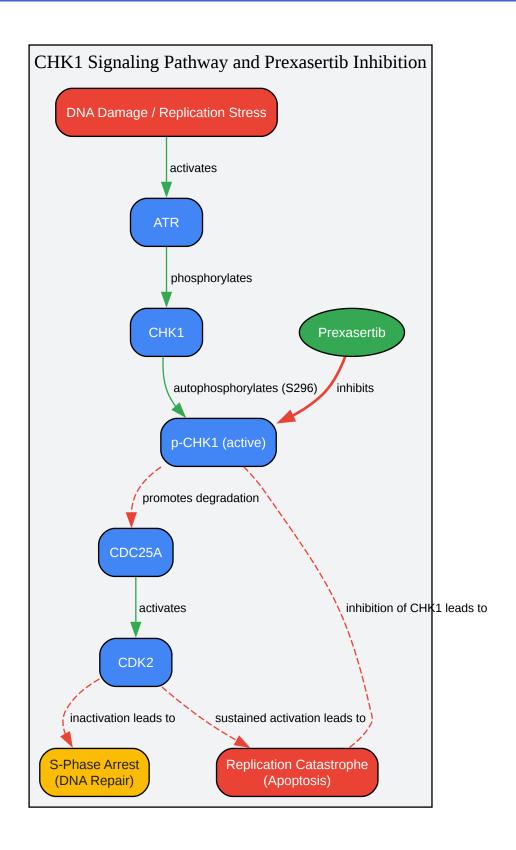


- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Analyze the band intensities to determine the relative changes in protein expression and phosphorylation. Use a loading control (e.g., β-actin) to normalize the data.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the CHK1 signaling pathway and the effect of Prexasertib.





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The CHK1 signaling pathway and the mechanism of Prexasertib action.



Conclusion

Prexasertib lactate is a well-characterized, potent inhibitor of CHK1 that has demonstrated significant preclinical activity in a variety of cancer models. Its mechanism of action, which involves the induction of replication catastrophe in cancer cells with high replication stress, provides a strong rationale for its use as a monotherapy or in combination with other DNA-damaging agents. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological evaluation of Prexasertib, offering valuable information for researchers and drug development professionals working in the field of oncology and DNA damage response.

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